molecular formula C25H22N2O2 B7687466 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7687466
M. Wt: 382.5 g/mol
InChI Key: PXCSOXAOBKTVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as HMN-214, is a synthetic small molecule that has been developed as a potential anticancer agent. It belongs to the class of compounds known as quinoline-based inhibitors of poly(ADP-ribose) polymerase (PARP).

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately results in cancer cell death. PARP inhibitors like N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide are particularly effective in cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers.
Biochemical and physiological effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to have potent anticancer activity in preclinical studies, both as a single agent and in combination with other therapies. It has also been found to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is its selective inhibition of PARP, which minimizes off-target effects and toxicity. However, its efficacy may be limited to cancers with specific DNA repair defects, and resistance to PARP inhibitors can develop over time.

Future Directions

Future research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide could focus on optimizing its efficacy in specific cancer types, identifying biomarkers of response, and developing strategies to overcome resistance. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide could be studied in combination with other targeted therapies or immunotherapies to enhance its anticancer activity.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline with m-tolylamine to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The synthesis has been optimized to achieve high yields and purity.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit PARP, an enzyme that plays a key role in DNA repair. By inhibiting PARP, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy, leading to increased cancer cell death.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-8-6-13-22(14-17)27(25(29)19-10-4-3-5-11-19)16-21-15-20-12-7-9-18(2)23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCSOXAOBKTVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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